Ropivacaine Hydrochloride

Anesthesiology Regional Anesthesia Pharmacodynamics

Ropivacaine Hydrochloride (CAS 132112-35-7) is the pure S-(-)-enantiomer of the amino-amide local anesthetic class. Its lower lipid solubility (log P 115 vs 346 for bupivacaine) yields a clinically significant differential sensory-motor block, leading to a quantifiably shorter motor block duration (e.g., 150 min vs 210 min intrathecal). This property is critical for ambulatory surgery and obstetrics, where preserved motor function accelerates recovery. Ideal for research use as a selective TREK-1 potassium channel inhibitor (IC50 402.7 µM). Select for unmatched enantiomeric purity.

Molecular Formula C17H27ClN2O
Molecular Weight 310.9 g/mol
CAS No. 132112-35-7
Cat. No. B000793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine Hydrochloride
CAS132112-35-7
Synonyms1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome
Molecular FormulaC17H27ClN2O
Molecular Weight310.9 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1
InChIKeyNDNSIBYYUOEUSV-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ropivacaine Hydrochloride (CAS 132112-35-7): Procurement-Grade Amide Local Anesthetic Specifications and Applications


Ropivacaine Hydrochloride (CAS 132112-35-7) is a long-acting, amino amide-class local anesthetic supplied as the pure S-(-)-enantiomer, distinguished from its racemic counterpart bupivacaine [1]. Its primary mechanism involves reversible blockade of voltage-gated sodium channels in neuronal membranes, inhibiting nerve impulse conduction [2]. Key physicochemical properties include a pKa of 8.07, protein binding of approximately 94% (primarily to α1-acid glycoprotein), and intermediate lipid solubility relative to bupivacaine [3]. Clinically, it is utilized for surgical anesthesia, epidural analgesia, and peripheral nerve blocks, with its enantiomeric purity contributing to a distinct safety and pharmacodynamic profile [4].

Why Ropivacaine Hydrochloride Procurement Should Not Default to Generic Bupivacaine or Other Amide Anesthetics


While ropivacaine, bupivacaine, and levobupivacaine share a common amino-amide backbone and sodium channel blocking mechanism, their stereochemistry, physicochemical properties, and resulting clinical profiles diverge significantly, rendering them non-interchangeable in many applications. Ropivacaine is a pure S-(-)-enantiomer, whereas bupivacaine is a racemic mixture, and this distinction underpins crucial differences in lipid solubility (partition coefficient of 115 for ropivacaine vs. 346 for bupivacaine) [1], which in turn directly impacts differential nerve fiber penetration, motor block sparing, and systemic toxicity risk [2]. Direct comparative studies consistently demonstrate that these differences translate into quantifiable variations in onset times, duration of sensory versus motor blockade, and cardiac safety margins, making informed, evidence-based selection—rather than cost-driven substitution—essential for specific clinical and research protocols [3].

Ropivacaine Hydrochloride (132112-35-7): Quantified Evidence of Pharmacodynamic and Safety Differentiation


Quantified Differential Sensory-Motor Blockade: Ropivacaine vs. Bupivacaine

In a prospective, randomized, double-blinded study of intrathecal anesthesia, the duration of motor block was significantly shorter with ropivacaine 15 mg compared to bupivacaine 10 mg, while sensory block duration was comparable. This demonstrates ropivacaine's pronounced differential sensory-motor blockade [1].

Anesthesiology Regional Anesthesia Pharmacodynamics

Reduced Duration of Motor Block in Pediatric Caudal Anesthesia: Ropivacaine vs. Bupivacaine

A randomized controlled trial in children undergoing infraumbilical surgery compared caudal blocks with 0.25% ropivacaine, levobupivacaine, and bupivacaine. While analgesic efficacy was comparable, bupivacaine produced a significantly longer analgesic block and a higher incidence of residual motor blockade than ropivacaine [1].

Pediatric Anesthesia Regional Anesthesia Clinical Trial

Faster Motor Recovery and Shorter Analgesia Duration vs. Levobupivacaine in Spinal Anesthesia

In a study of spinal anesthesia for lower limb orthopedic surgery, ropivacaine 15 mg provided significantly faster motor recovery and a shorter duration of analgesia compared to an equivalent dose of levobupivacaine, while both maintained stable hemodynamics [1].

Orthopedic Surgery Spinal Anesthesia Pharmacodynamics

Quantified Reduction in Cardiotoxicity vs. Bupivacaine: Class-Level Inference from Preclinical Data

Multiple animal studies have consistently shown that ropivacaine has a significantly reduced potential for cardiotoxicity compared to bupivacaine. This includes less direct myocardial depression, a lower arrhythmogenic potential, and improved success of resuscitation following equivalent or equipotent doses [1]. This safety differentiation is a primary driver behind ropivacaine's development and clinical preference in high-risk scenarios.

Toxicology Cardiovascular Pharmacology Drug Safety

Ropivacaine Hydrochloride Inhibits TREK-1 Potassium Channels at a Defined IC50

Beyond its primary action on sodium channels, ropivacaine hydrochloride demonstrates ancillary inhibitory activity on the two-pore domain potassium channel TREK-1 (K2P2.1) with a measured IC50 of 402.7 μM in a COS-7 cell membrane assay [1]. This secondary pharmacology may contribute to its distinct clinical profile, although the direct in vivo relevance of this potency remains an area of investigation.

Ion Channel Pharmacology Mechanism of Action In Vitro Assay

Prolonged Epidural Analgesia with Shorter Motor Block vs. Bupivacaine

A 2025 randomized clinical trial comparing 0.75% ropivacaine with 0.5% bupivacaine for epidural anesthesia in lower abdominal surgeries found that while bupivacaine produced a longer sensory and motor blockade, ropivacaine provided a significantly longer duration of postoperative analgesia (p < 0.001) with a shorter duration of motor block [1].

Epidural Anesthesia Clinical Trial Postoperative Analgesia

Evidence-Based Application Scenarios for Ropivacaine Hydrochloride in Clinical and Research Settings


Ambulatory Surgery Protocols Requiring Early Mobilization

The quantifiably shorter duration of motor blockade with ropivacaine, demonstrated in intrathecal (150 min vs. 210 min for bupivacaine [1]) and pediatric caudal blocks (114.68 min vs. 145.31 min for bupivacaine [2]), makes it the preferred choice for same-day discharge surgical procedures. This evidence supports procurement for protocols in ambulatory surgical centers where minimizing motor impairment accelerates patient recovery and discharge times.

Obstetric Anesthesia and Labor Analgesia with Motor-Sparing Intent

Ropivacaine's inherent differential sensory-motor blockade, a consequence of its lower lipophilicity (partition coefficient 115 vs. 346 for bupivacaine [1]), is leveraged in obstetric practice to provide effective pain relief during labor while preserving maternal motor function and pushing ability. This is a key application where the pharmacodynamic profile of ropivacaine offers a clinical advantage over racemic bupivacaine [3].

Research on Differential Nerve Block and Ion Channel Pharmacology

The well-characterized, concentration-dependent differential effect of ropivacaine on sensory versus motor nerve fibers provides a valuable experimental tool. Furthermore, its ancillary, quantifiable activity as a TREK-1 potassium channel inhibitor (IC50 of 402.7 μM [1]) makes it a compound of interest for in vitro and in vivo studies investigating pain modulation pathways, local anesthetic mechanisms, and the role of two-pore domain potassium channels.

Pediatric Regional Anesthesia with a Focus on Reduced Motor Sequelae

Clinical trial data demonstrates that caudal ropivacaine provides comparable intraoperative quality to bupivacaine but with a significantly shorter duration of postoperative motor block [1]. This evidence supports the selection of ropivacaine for pediatric caudal or peripheral nerve blocks when a swift return to baseline motor function is a clinical goal, reducing parental anxiety and facilitating earlier ambulation in the postoperative period.

Technical Documentation Hub

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